5,7-Dichloro-6-ethyl-1,3-benzoxazol-2-amine
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Overview
Description
5,7-Dichloro-6-ethyl-1,3-benzoxazol-2-amine is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-ethyl-1,3-benzoxazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminophenol and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of a suitable solvent like dichloromethane.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-6-ethyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro positions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 5,7-dichloro-6-ethyl-1,3-benzoxazole-2-one.
Reduction Products: Reduction can produce compounds like 5,7-dichloro-6-ethyl-1,3-benzoxazol-2-ol.
Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dichloro-6-ethyl-1,3-benzoxazol-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases.
Industry: The compound is also used in the manufacturing of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 5,7-Dichloro-6-ethyl-1,3-benzoxazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the derivative and the biological system .
Comparison with Similar Compounds
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine: This compound is similar but has a methyl group instead of an ethyl group at the 6-position.
6-Ethyl-1,3-benzoxazol-2-amine: This compound lacks the chlorine atoms present in the 5 and 7 positions.
Uniqueness: 5,7-Dichloro-6-ethyl-1,3-benzoxazol-2-amine is unique due to the presence of both chlorine atoms and the ethyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
5,7-dichloro-6-ethyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c1-2-4-5(10)3-6-8(7(4)11)14-9(12)13-6/h3H,2H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMNHUVMEOPHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=C1Cl)OC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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